Oral Bioavailability: 2-MPPA vs. 2-PMPA
2-MPPA is orally bioavailable, a property that distinguishes it from the prototypical phosphonate-based GCP II inhibitor 2-PMPA. The thiol zinc-binding group in 2-MPPA confers sufficient oral bioavailability to achieve pharmacologically active systemic concentrations without parenteral administration [1]. In contrast, 2-PMPA exhibits negligible oral bioavailability and requires intravenous or intraperitoneal administration for in vivo studies, representing a critical practical limitation for chronic dosing paradigms [2].
| Evidence Dimension | Oral bioavailability feasibility for in vivo studies |
|---|---|
| Target Compound Data | Orally active; verified in multiple in vivo models via oral gavage |
| Comparator Or Baseline | 2-PMPA: negligible oral bioavailability; requires parenteral administration |
| Quantified Difference | Qualitative distinction (orally bioavailable vs. not orally bioavailable) |
| Conditions | Rodent pharmacokinetic and pharmacodynamic studies |
Why This Matters
Oral bioavailability enables chronic dosing paradigms and reduces animal handling stress, directly impacting experimental design feasibility and translational relevance.
- [1] Majer P, Jackson PF, Delahanty G, Grella BS, Ko YS, Li W, Liu Q, Maclin KM, Poláková J, Shaffer KA, Stoermer D, Vitharana D, Wang EY, Zakrzewski A, Rojas C, Slusher BS, Wozniak KM, Burak E, Limsakun T, Tsukamoto T. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor. J Med Chem. 2003;46(10):1989-1996. View Source
- [2] Slusher BS, Vornov JJ, Thomas AG, Hurn PD, Harukuni I, Bhardwaj A, Traystman RJ, Robinson MB, Britton P, Lu XC, Tortella FC, Wozniak KM, Yudkoff M, Potter BM, Jackson PF. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. Nat Med. 1999;5(12):1396-1402. (Demonstrating 2-PMPA requires i.p. administration). View Source
